molecular formula C30H37N5O9 B2982248 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone dioxalate CAS No. 1351587-73-9

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone dioxalate

Cat. No. B2982248
CAS RN: 1351587-73-9
M. Wt: 611.652
InChI Key: IWSRJWWBGUUNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone dioxalate is a useful research compound. Its molecular formula is C30H37N5O9 and its molecular weight is 611.652. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone dioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone dioxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Antimicrobial Activities

  • Compounds related to the queried chemical structure have been investigated for their antiviral activities , particularly as non-nucleoside reverse transcriptase inhibitors for HIV. A study synthesized derivatives showing promise in this area, indicating potential applications in antiviral drug development (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
  • Another study highlighted antibacterial and antifungal activities of azole-containing piperazine derivatives, suggesting their use in developing new antimicrobial agents. Some compounds exhibited remarkable efficacy comparable to standard drugs, opening avenues for novel treatment options against resistant strains (Gan, Fang, & Zhou, 2010).

Anti-inflammatory Applications

  • Novel compounds synthesized for their potential anti-inflammatory activities showed promising results in in-vitro and in-vivo models. These findings support their further exploration for therapeutic use in inflammatory conditions (Ahmed, Molvi, & Khan, 2017).

Corrosion Inhibition

  • Benzimidazole derivatives, including those structurally related to the queried compound, have been studied for their corrosion inhibition properties on steel in acidic environments. Their effectiveness suggests potential applications in industrial maintenance and prolonging the lifespan of metallic structures (Yadav et al., 2016).

Antidiabetic Potential

  • Piperazine derivatives were identified as new antidiabetic compounds , with certain modifications leading to significant improvements in glucose tolerance. These findings point towards the development of new treatments for diabetes (Le Bihan et al., 1999).

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-(4-benzylpiperidin-1-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O.2C2H2O4/c32-26(31-12-10-22(11-13-31)18-21-6-2-1-3-7-21)20-30-16-14-29(15-17-30)19-25-27-23-8-4-5-9-24(23)28-25;2*3-1(4)2(5)6/h1-9,22H,10-20H2,(H,27,28);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSRJWWBGUUNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3CCN(CC3)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.